Chlorimuron-ethyl

Description

Chlorimuron-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of chlorimuron with ethanol. A proherbicide for chloimuron, it is used as herbicide for the control of broad-leaved weeds in peanuts, soya beans, and other crops. It has a role as a proherbicide, an EC 2.2.1.6 (acetolactate synthase) inhibitor and an agrochemical. It is a sulfamoylbenzoate, a N-sulfonylurea, an aromatic ether, an ethyl ester, an organochlorine pesticide and a member of pyrimidines. It is functionally related to a chlorimuron. It is a conjugate acid of a this compound(1-).

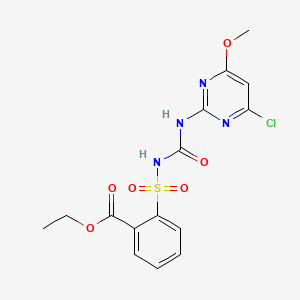

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWAMPCUPHPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O6S | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023955 | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-12 mm Hg at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from butyl chloride, White solid, Colorless crystals | |

CAS No. |

90982-32-4, 94365-91-0 | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90982-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090982324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094365910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B00AW0IM5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate |

| CAS Number | 90982-32-4 |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S |

| Molecular Weight | 414.8 g/mol |

| Chemical Family | Sulfonylurea |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless crystals or a white to off-white solid.[1] | Ambient temperature |

| Melting Point | 181 °C | |

| Water Solubility | 11 mg/L | pH 5 |

| 450 mg/L | pH 6.5 | |

| 1200 mg/L | pH 7 | |

| Solubility in Organic Solvents ( g/100 mL at 25 °C) | Acetone: 7.05 | |

| Acetonitrile: 3.10 | ||

| Benzene: 0.815 | ||

| Methylene chloride: 15.3 | ||

| Ethyl acetate: 2.36 | ||

| Ethanol: 0.392 | ||

| n-Hexane: 0.006 | ||

| Methanol: 0.740 | ||

| Xylenes: 0.283 | ||

| Vapor Pressure | 4.9 x 10⁻⁷ mPa | 20 °C |

| pKa | 4.2 | |

| Octanol-Water Partition Coefficient (log Kow) | 2.7 |

Herbicidal Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] By blocking ALS, this compound halts the production of these amino acids, which are vital for protein synthesis and cell division. This leads to the cessation of plant growth, followed by chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of susceptible plants.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of this compound, based on OECD guidelines.

Melting Point Determination (OECD 102)

This method describes the determination of the melting point of a substance.

Apparatus:

-

Capillary tube apparatus with a heating block and a temperature measurement device.

-

Glass capillary tubes, sealed at one end.

-

Thermometer or other temperature sensing device.

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance is observed to melt is recorded. The melting range, from the initial to the final melting point, is often reported.

-

Calibration: The apparatus is calibrated using reference substances with known melting points.

Water Solubility Determination (OECD 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (optional).

-

Analytical instrumentation for concentration determination (e.g., HPLC, GC).

Procedure:

-

Equilibration: An excess amount of the test substance is added to a known volume of water in a flask.

-

Agitation: The flask is agitated in a constant temperature bath until equilibrium is reached. The time required for equilibration should be determined in a preliminary test.

-

Phase Separation: The saturated solution is separated from the undissolved substance, typically by centrifugation or filtration.

-

Concentration Analysis: The concentration of the substance in the aqueous phase is determined using a suitable analytical method.

-

Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (e.g., in mg/L).

Vapor Pressure Determination (OECD 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is a common approach.

Apparatus:

-

A system for introducing the sample into a vacuum.

-

A pressure measuring device (manometer).

-

A constant temperature bath.

Procedure:

-

Sample Introduction: A sample of the substance is introduced into a degassed container.

-

Equilibration: The container is placed in a constant temperature bath, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The vapor pressure of the substance at that temperature is measured using the manometer.

-

Temperature Variation: The measurement is repeated at different temperatures to establish the vapor pressure curve.

Dissociation Constant (pKa) Determination (OECD 112)

This guideline describes methods for determining the dissociation constant of a substance in water. The titration method is a common approach for acidic or basic substances.

Apparatus:

-

pH meter with a glass electrode.

-

Burette.

-

Constant temperature vessel.

-

Magnetic stirrer.

Procedure:

-

Solution Preparation: A known concentration of the test substance is dissolved in water.

-

Titration: The solution is titrated with a standard solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (Kow) Determination

Two primary methods are used for determining the octanol-water partition coefficient.

1. Shake Flask Method (OECD 107)

This method is suitable for substances with a log Kow in the range of -2 to 4.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation for concentration determination.

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of the test substance is dissolved in either water or n-octanol, and the two phases are placed in a separatory funnel.

-

Equilibration: The funnel is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of the substance in each phase is determined.

-

Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. HPLC Method (OECD 117)

This method is suitable for substances with a log Kow in the range of 0 to 6.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

A reverse-phase HPLC column.

-

Reference substances with known log Kow values.

Procedure:

-

Calibration: A calibration curve is generated by injecting a series of reference substances with known log Kow values and recording their retention times.

-

Sample Analysis: The test substance is injected into the HPLC system, and its retention time is determined.

-

Calculation: The log Kow of the test substance is determined by interpolating its retention time on the calibration curve.

Caption: Experimental workflow for HPLC analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorimuron-ethyl is a potent and selective herbicide belonging to the sulfonylurea chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's inhibitory action, detailed experimental protocols for its characterization, and quantitative data on its efficacy.

Introduction to Acetolactate Synthase and Branched-Chain Amino Acid Biosynthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme (EC 2.2.1.6) that catalyzes the initial committed step in the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is vital for protein synthesis and overall plant development, making ALS a prime target for herbicides.[1] Animals do not possess the ALS enzyme, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[1]

The biosynthesis of BCAAs is a conserved pathway in plants and microorganisms. The pathway initiates with the condensation of two pyruvate molecules to form acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

Mechanism of Action of this compound

This compound acts as a non-competitive, allosteric inhibitor of the ALS enzyme. It binds to a site remote from the enzyme's active site, inducing a conformational change that prevents the substrate from binding effectively. This allosteric binding site is located in a channel that leads to the active site. By blocking this channel, this compound effectively shuts down the BCAA biosynthetic pathway, leading to a deficiency in these essential amino acids, cessation of cell division and plant growth, and ultimately, plant death.

Visual symptoms of this compound application on susceptible plants typically appear within 5-7 days as chlorosis (yellowing) of new growth, followed by stunting, leaf curling, and necrosis, with complete plant death occurring within 21-28 days.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against ALS is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

| Inhibitor | Target Enzyme | Ki (app) | IC50 | Reference |

| This compound | Arabidopsis thaliana AHAS | 10.8 nM | Not Reported | |

| This compound | Not Specified | 74.7 ± 6.0 nM | Not Reported |

| Herbicide Class | Target Enzyme | Typical IC50 Range | Reference |

| Sulfonylureas | Acetolactate Synthase (ALS) | Low nM range |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol details a common method for determining the inhibitory effect of this compound on ALS activity in vitro. The assay is based on the colorimetric detection of acetoin, which is formed from the enzymatic product, acetolactate.

5.1.1 Materials

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD, 1 mM pyruvate.

-

Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 200 mM pyruvate in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.

-

Colorimetric Reagents: 0.5% (w/v) creatine solution and 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

-

Fresh or frozen young plant tissue (e.g., leaves)

-

Mortar and pestle or homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer or microplate reader

5.1.2 Procedure

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

50 µL of enzyme extract

-

Varying concentrations of this compound (or solvent control)

-

Enzyme assay buffer to a final volume of 100 µL.

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 50 µL of the stopping solution. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes.

-

Add 100 µL of the creatine solution, followed by 100 µL of the α-naphthol solution.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored product at 525 nm.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Whole-Plant Dose-Response Bioassay

This protocol outlines a method for evaluating the herbicidal efficacy of this compound on whole plants.

5.2.1 Materials

-

This compound herbicide formulation

-

Susceptible plant seeds (e.g., velvetleaf, pigweed)

-

Pots or trays filled with a suitable growing medium

-

Controlled environment growth chamber or greenhouse

-

Spraying equipment calibrated for uniform application

5.2.2 Procedure

-

Plant Growth:

-

Sow seeds in pots and allow them to grow to the 2-4 true leaf stage.

-

Thin seedlings to a uniform number per pot.

-

-

Herbicide Application:

-

Prepare a series of this compound concentrations. A typical range for dose-response studies would be from 0.1x to 10x the recommended field application rate.

-

Apply the herbicide solutions to the plants using a calibrated sprayer, ensuring uniform coverage.

-

Include an untreated control group.

-

-

Data Collection:

-

Maintain the plants in a controlled environment with optimal conditions for growth.

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = complete death).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.

-

Dry the biomass at 60-70°C to a constant weight and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

-

Use a suitable statistical model (e.g., log-logistic regression) to analyze the dose-response data and calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

-

Visualizations

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by this compound

References

An In-depth Technical Guide to the Solubility of Chlorimuron-ethyl in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorimuron-ethyl, a sulfonylurea herbicide. The document details its solubility in aqueous solutions at varying pH levels and in a range of organic solvents. Furthermore, it outlines standardized experimental protocols for solubility determination and visualizes key pathways and workflows to facilitate a deeper understanding of its chemical properties and analysis.

Quantitative Solubility Data

The solubility of this compound is markedly influenced by the pH of the aqueous solution and the nature of the organic solvent. The following tables summarize the quantitative solubility data compiled from various scientific sources.

Table 1: Solubility of this compound in Water at 25°C

| pH | Solubility (mg/L) |

| 5.0 | 11[1][2] |

| 6.5 | 450[1][2] |

| 7.0 | 1200[1] |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (ppm) |

| Acetone | 7.05 | 71,000 |

| Acetonitrile | 3.10 | 31,000 |

| Benzene | 0.815 | 8,000 |

| Ethyl acetate | 2.36 | - |

| Ethyl alcohol | 0.392 | - |

| n-Hexane | 0.006 | - |

| Methyl alcohol | 0.740 | - |

| Methylene chloride | 15.3 | 153,000 |

| Xylenes | 0.283 | - |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following protocols are based on internationally recognized guidelines for determining the solubility of chemical substances.

Shake-Flask Method (Adapted from U.S. EPA OPPTS 830.7840 and CIPAC Method MT 181)

This method is suitable for determining the solubility of substances in water and organic solvents, particularly for solubilities above 10 mg/L.

I. Principle: An excess amount of the test substance, this compound, is agitated in a specific solvent for a prolonged period to achieve equilibrium. The resulting saturated solution is then filtered, and the concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

II. Materials:

-

This compound (analytical standard, purity >99%)

-

Solvent of interest (e.g., water at a specific pH, acetone, acetonitrile, etc.), analytical grade

-

Glass flasks with stoppers or screw caps

-

Constant temperature shaker bath or magnetic stirrer with a thermostat

-

Centrifuge

-

Syringes and membrane filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

III. Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, known amount of this compound (e.g., 10 mg) to a known volume of the solvent (e.g., 10 mL) in a flask.

-

Agitate the mixture at the desired temperature (e.g., 25°C) and visually observe the dissolution.

-

If the substance dissolves completely, add more this compound until a saturated solution with excess solid is obtained. This helps in determining the appropriate amount of substance and solvent for the definitive test.

-

-

Definitive Test:

-

Add an excess amount of this compound (determined from the preliminary test to ensure saturation) to a flask containing a known volume of the solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points).

-

After equilibration, allow the undissolved material to settle. If necessary, centrifuge the sample at a constant temperature to facilitate separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a membrane filter to remove any remaining suspended particles. The filter should be pre-conditioned with the solution to avoid adsorption of the analyte.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration within the working range of the analytical method.

-

-

Analysis:

-

Analyze the diluted filtrate using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

The solubility is calculated from the measured concentration in the filtrate, taking into account the dilution factor.

-

IV. Data Reporting:

-

Report the solubility as the mean of at least three replicate determinations.

-

Specify the temperature and, for aqueous solutions, the pH at which the measurement was conducted.

-

The results should be expressed in g/100 mL, mg/L, or ppm.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for solubility determination.

References

Chlorimuron-ethyl: A Technical Guide to Its Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Chlorimuron-ethyl, a potent sulfonylurea herbicide, is widely utilized for selective pre- and post-emergence control of broadleaf weeds in various crops. Its efficacy is intrinsically linked to its chemical stability and degradation profile in the environment. This technical guide provides an in-depth analysis of the stability and degradation pathways of this compound, focusing on hydrolysis, photolysis, and microbial degradation. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of degradation pathways to support research and development efforts.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | ethyl 2-[[[[(4-chloro-6-methoxy-pyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate |

| CAS Number | 90982-32-4 |

| Molecular Formula | C15H15ClN4O6S |

| Molecular Weight | 414.8 g/mol |

| Vapor Pressure | 4 x 10⁻¹² mm Hg at 25°C[1] |

| pKa | 4.2[2] |

| Koc | 30 to 170[1][3] |

Stability and Degradation Pathways

The environmental fate of this compound is primarily governed by three key degradation processes: chemical hydrolysis, photolysis, and microbial degradation.[4]

Chemical Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound, with its rate being highly dependent on the pH of the medium. The sulfonylurea bridge is the primary site of hydrolytic cleavage.

Quantitative Data on Hydrolysis:

| pH | Half-life (t½) | Rate Constant (k) | Temperature (°C) | Reference |

| 4.0 | 14 days | - | - | |

| 5.0 | 17 days | 0.041 days⁻¹ | 25 | |

| 5.9 | 30 days | - | - | |

| 6.8 | 69 days | - | - | |

| 7.0 | < 3.5 days | < 0.2 days⁻¹ | 25 | |

| 9.0 | < 3.5 days | < 0.2 days⁻¹ | 25 |

Hydrolysis Degradation Products:

The hydrolysis of this compound primarily yields two major metabolites through the cleavage of the sulfonylurea bridge:

-

Ethyl-2-aminosulfonylbenzoate

-

4-methoxy-6-chloro-2-amino-pyrimidine

Photolysis

Photodegradation, or photolysis, is another significant route for the breakdown of this compound, occurring in both aqueous solutions and on soil surfaces. The rate of photolysis is influenced by the type of water and the presence of photosensitizers.

Quantitative Data on Photolysis:

| Medium | pH | Half-life (t½) | Rate Constant (k) | Temperature (°C) | Reference |

| Aqueous solution | 5 | 12 days | 0.058 days⁻¹ | 25 | |

| Soil surface | 5.8 | 36 days | 0.0194 days⁻¹ | - |

The rate of degradation in different water types follows the order: irrigation water > tap water > distilled water.

Photolysis Degradation Products:

Key photoproducts identified include:

-

4-methoxy-6-chloro-2-aminopyrimidine

-

Ethyl 2-aminosulfonylbenzoate

-

N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea

-

o-benzoic sulfimide (saccharin)

-

Chlorimuron (de-esterified product)

Microbial Degradation

Microbial transformation plays a crucial role in the degradation of this compound in soil. Various microorganisms, including bacteria and fungi, have been identified to metabolize this herbicide. The biodegradation half-life in soil under aerobic conditions has been reported to be approximately 53 days.

Microorganisms Involved in Degradation:

-

Fungi: Aspergillus niger has been shown to degrade this compound through two primary routes: cleavage of the sulfonylurea bridge and cleavage of the sulfonylamide linkage.

-

Bacteria:

-

Chenggangzhangella methanolivorans strain CHL1 degrades this compound via three pathways, including a novel pyrimidine-ring-opening pathway.

-

Rhodococcus sp. D310-1 utilizes three degradation pathways involving cleavage of the sulfonylurea bridge, the ester bond, and the methoxy group.

-

A bacterial consortium of Rhodococcus sp. D310-1 and Enterobacter sp. D310-5 has demonstrated efficient degradation.

-

Microbial Degradation Pathways and Metabolites:

Microbial degradation of this compound is complex, with multiple pathways and a variety of resulting metabolites.

-

Aspergillus niger :

-

Cleavage of the sulfonylurea bridge:

-

Ethyl-2-aminosulfonylbenzoate

-

4-methoxy-6-chloro-2-amino-pyrimidine

-

-

Cleavage of the sulfonylamide linkage:

-

N-(4-methoxy-6-chloropyrimidin-2-yl) urea

-

-

Further metabolites:

-

Saccharin

-

N-methyl saccharin

-

-

-

Chenggangzhangella methanolivorans strain CHL1 :

-

Pathway I (Sulfonylurea bridge cleavage):

-

Product I (m/z 274.16)

-

Product II (m/z 159.97)

-

Product IV (m/z 202.06)

-

-

Pathway II (De-esterification followed by bridge cleavage):

-

Product III (m/z 386.19)

-

-

Pathway III (Novel pyrimidine ring opening):

-

Product VI (m/z 340.15)

-

Product VII (m/z 302.07)

-

Product VIII (m/z 284.19)

-

-

-

Rhodococcus sp. D310-1 :

-

2-amino-4-chloro-6-methoxypyrimidine

-

ethyl 2-sulfamoyl benzoate

-

2-sulfamoyl benzoic acid

-

o-benzoic sulfimide

-

2-[[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl] benzoic acid

-

ethyl 2-carbonyl sulfamoyl benzoate

-

ethyl 2-benzenesulfonyl isocyanate benzoate

-

N,N-2(ethyl formate)benzene sulfonylurea

-

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

This compound analytical standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for defined periods. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Place solid and solution samples of this compound in a temperature-controlled oven (e.g., 70°C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound and its degradation products.

HPLC Method for Soil Samples:

-

Extraction:

-

To 100g of soil, add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100 mL of 100% ethyl acetate.

-

Shake for 15 minutes and centrifuge.

-

Collect the supernatant.

-

-

Cleanup:

-

The extract is passed through a C8 Empore™ extraction disk.

-

This compound is eluted with 100% ethyl acetate.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Columns: A dual-column system with a Zorbax® SB-Cyano "clean-up" column followed by a Zorbax®-ODS analytical column.

-

Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

-

Detection: UV absorbance at 240 nm.

-

LC-MS/MS Method for Metabolite Identification:

-

Chromatographic Conditions:

-

Column: Waters Atlantis T3 (2.1 mm × 150 mm).

-

Mobile Phase: A gradient of methanol, acetonitrile, and 5 mmol·L⁻¹ ammonium acetate.

-

Flow Rate: 0.25 mL·min⁻¹.

-

-

Mass Spectrometry:

-

System: Thermo Finnigan LCQ Deca LC/MSn.

-

Scan Range: m/z 50 to 500.

-

Conclusion

The stability of this compound is significantly influenced by environmental factors such as pH, light, and microbial activity. Chemical hydrolysis is rapid in neutral to alkaline conditions and slower in acidic environments. Photodegradation occurs in both water and on soil surfaces, leading to a variety of photoproducts. Microbial degradation is a key process in soil, with diverse microorganisms capable of metabolizing this compound through multiple pathways. A thorough understanding of these degradation pathways and the factors influencing them is critical for predicting the environmental fate of this compound and for developing effective analytical and remediation strategies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in this field.

References

A Technical Guide on the Mode of Action of Chlorimuron-ethyl in Target Weed Species

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mode of action of chlorimuron-ethyl, a selective, systemic sulfonylurea herbicide. It details the specific biochemical pathways inhibited by this compound, with a primary focus on its interaction with the acetolactate synthase (ALS) enzyme. This guide presents quantitative data on its efficacy, outlines detailed experimental protocols for studying its mechanism, and includes visualizations of key biological and experimental processes to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a highly effective herbicide belonging to the sulfonylurea chemical family, classified under Group 2 by the Herbicide Resistance Action Committee (HRAC).[1] It is utilized for selective pre- and post-emergence control of annual and perennial broadleaf weeds in various crops, including soybeans and peanuts.[2][3] Its mode of action involves the potent inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][4] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

Biochemical Pathway: ALS catalyzes two key parallel reactions in the chloroplasts:

-

The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.

-

The condensation of pyruvate and 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.

This compound acts as a potent, non-competitive inhibitor. It binds to an allosteric site on the ALS enzyme, remote from the active site where the substrates bind. This binding induces a conformational change in the enzyme, which in turn blocks the channel leading to the catalytic domain, preventing substrate access and halting the synthesis of the BCAA precursors.

Since animals do not possess the ALS enzyme and obtain BCAAs through their diet, sulfonylurea herbicides like this compound exhibit low mammalian toxicity.

The depletion of valine, leucine, and isoleucine rapidly inhibits cell division and growth, particularly in the meristematic tissues of roots and shoots. This leads to characteristic injury symptoms, including chlorosis (yellowing) of new growth within 5-7 days, followed by stunting, necrosis, and complete plant death within 21-28 days.

Caption: BCAA biosynthesis pathway showing inhibition of ALS by this compound.

Quantitative Data on Efficacy

The effectiveness of this compound varies by weed species, application rate, and environmental conditions. The following tables summarize quantitative data from field studies.

Table 1: Efficacy of this compound on Weed Control in Soybean

| Treatment (g a.i./ha) | Weed Control Efficiency (%) at 45 DAS | Soybean Grain Yield (t/ha) |

|---|---|---|

| This compound 24 + Mechanical Weeding | 83.0 | 1.61 |

| Two Hand Weedings (Control) | 100 | 1.69 |

Source: Efficacy of chlorimuron for controlling weeds in soybean, 2016. DAS: Days After Sowing

Table 2: Bioefficacy of this compound in Transplanted Rice

| Treatment (g a.i./ha) | Weed Control Efficiency (%) | Grain Yield (t/ha) | Benefit:Cost Ratio |

|---|---|---|---|

| This compound 9 | - | - | - |

| This compound 12 | 85.5 | 5.4 | 3.0 |

| Two Hand Weedings (Control) | 90.71 | 5.89 | 1.7 |

| Weedy Check | 0 | 2.74 (yield reduction of 53.4%) | - |

Source: Efficacy of this compound against weeds in transplanted rice, 2013.

Table 3: Efficacy of this compound on Broadleaf Weeds and Sedges in Soybean

| Treatment (g a.i./ha) at 15 DAS | Susceptible Weeds | Effect on Barnyard Grass |

|---|---|---|

| 3, 6, 12, 24, 48 | All broadleaf weeds and purple nutsedge (Cyperus rotundus) | Cessation of growth |

Source: Bioefficacy of chlorimuron ethyl for weed control in soybean, 1996.

Experimental Protocols: Acetolactate Synthase (ALS) Inhibition Assay

The in vitro ALS activity assay is a fundamental method to determine the inhibitory potential of compounds like this compound on the target enzyme. The assay measures the formation of acetoin, a product derived from the enzymatic product acetolactate.

Objective: To quantify the inhibitory effect of this compound on ALS enzyme activity extracted from a target weed species.

Materials:

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 200 mM pyruvate in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in DMSO.

-

Stopping Solution: 0.5 M H₂SO₄.

-

Color Reagents: Naphthol and creatine solution for acetoin detection.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh, young leaf tissue from the target weed species in ice-cold Extraction Buffer using a mortar and pestle.

-

Centrifuge the homogenate at high speed (e.g., 8000g) at 4°C for 10-15 minutes.

-

Collect the supernatant containing the crude enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

Prepare reaction tubes or microplate wells. For each reaction, add the enzyme extract and varying concentrations of this compound (or a solvent control).

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the enzymatic reaction by adding the H₂SO₄ stopping solution. This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add color development reagents (e.g., creatine and α-naphthol) and incubate at 60°C for another 15 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the resulting colored complex at 525 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: A typical experimental workflow for an in vitro ALS inhibition assay.

Mechanisms of Weed Resistance

The repeated use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance is an inherited ability of a plant to survive a herbicide dose that would normally be lethal. Two primary mechanisms are responsible for this resistance.

-

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors. It involves genetic mutations in the ALS gene itself. These mutations result in a single amino acid substitution in the ALS enzyme, altering the herbicide's binding site. This change reduces or eliminates the binding affinity of this compound, rendering the enzyme insensitive to the herbicide while maintaining its normal catalytic function.

-

Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where resistant plants overexpress certain enzyme families (like Cytochrome P450 monooxygenases) that rapidly metabolize and detoxify the herbicide before it can inhibit the ALS enzyme.

Caption: Logical diagram of target-site vs. non-target-site resistance to herbicides.

Conclusion

This compound is a potent herbicide that functions by specifically inhibiting the acetolactate synthase enzyme, a critical component in the branched-chain amino acid synthesis pathway of plants. This targeted mode of action provides effective control over a wide range of broadleaf weeds. However, the emergence of resistance through both target-site and non-target-site mechanisms poses a significant challenge to its long-term efficacy. A thorough understanding of its biochemical interactions, coupled with robust experimental validation and vigilant resistance monitoring, is essential for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

A Technical Guide to Chlorimuron-ethyl Uptake and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uptake, translocation, and metabolism of chlorimuron-ethyl, a selective systemic herbicide from the sulfonylurea family. This compound is a critical tool in agriculture for the post-emergence control of broadleaf weeds in crops such as soybeans and peanuts.[1][2][3] Its efficacy is fundamentally linked to its absorption by the plant, its movement within the plant's vascular systems, and the rate at which it is metabolized. Understanding these processes is paramount for optimizing its use, developing new herbicide formulations, and managing herbicide resistance.

This compound's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine and isoleucine.[2][4] This inhibition halts cell division and plant growth, leading to the eventual death of susceptible plants. The herbicide is absorbed by both the roots and foliage and is translocated throughout the plant.

Quantitative Analysis of this compound Uptake

The absorption of this compound can occur through both foliar and root pathways. The rate and extent of uptake are influenced by the plant species, environmental conditions, and the presence of adjuvants in the spray solution.

Foliar Uptake

Foliar application is a primary method for this compound use. Studies utilizing radiolabeled ¹⁴C-chlorimuron-ethyl have provided quantitative insights into its absorption through the leaves. In velvetleaf (Abutilon theophrasti), a common weed, foliar absorption is relatively low without the use of additives. However, the inclusion of surfactants and nitrogen solutions can dramatically increase uptake.

| Plant Species | Additive(s) | Time After Treatment (hours) | Foliar Absorption (% of Applied) | Reference |

| Velvetleaf (Abutilon theophrasti) | None | 84 | < 2% | |

| Velvetleaf (Abutilon theophrasti) | Nonionic Surfactant (0.25% v/v) | 84 | 21% | |

| Velvetleaf (Abutilon theophrasti) | 28% UAN (9.4 L/ha) | 84 | 9% | |

| Velvetleaf (Abutilon theophrasti) | Nonionic Surfactant + 28% UAN | 84 | 32% |

Root Uptake

This compound is also readily absorbed by the roots of plants from the soil solution. Studies with excised velvetleaf roots have shown that uptake is a rapid process, reaching a maximum within two hours. This uptake is significantly inhibited by metabolic inhibitors and anaerobic conditions, suggesting an active, energy-dependent transport mechanism.

| Plant Species | Experimental System | Time | Key Findings | Reference |

| Velvetleaf (Abutilon theophrasti) | Excised Roots | 2 hours | Maximum uptake reached. | |

| Velvetleaf (Abutilon theophrasti) | Excised Roots | 4 hours | A portion of the absorbed herbicide was lost to the external solution. | |

| Corn (Zea mays) | Intact Seedlings | Not specified | Readily absorbed by roots. |

Translocation of this compound in Plants

Once absorbed, this compound, as a systemic herbicide, is transported throughout the plant via the xylem and phloem. The primary direction of translocation from foliar application is acropetal, meaning it moves upwards towards the growing points of the plant. The addition of adjuvants that increase uptake also tends to enhance translocation.

While specific percentages of translocation to various plant parts are not extensively detailed in the provided search results, the systemic nature of the herbicide ensures its distribution to meristematic tissues, where it exerts its inhibitory effect on cell division.

Metabolism: The Basis of Selectivity

The selectivity of this compound, particularly its safety for use on soybeans and peanuts, is primarily due to the rapid metabolic deactivation of the herbicide in these tolerant crops. In contrast, susceptible weeds metabolize this compound much more slowly, allowing the active compound to reach and inhibit the target ALS enzyme. In corn, for instance, ¹⁴C-chlorimuron-ethyl is metabolized at a moderate rate in both roots and leaves.

Experimental Protocols

The study of herbicide uptake, translocation, and metabolism heavily relies on the use of radiolabeled compounds. The following is a generalized protocol based on methodologies described in the literature.

Radiolabeled Herbicide Uptake and Translocation Study

Objective: To quantify the absorption and movement of this compound in a target plant species.

Materials:

-

¹⁴C-labeled this compound of known specific activity.

-

Formulation reagents (e.g., nonionic surfactant, 28% UAN solution).

-

Test plants grown under controlled conditions to a specific growth stage.

-

Microsyringe for precise application.

-

Leaf washing solution (e.g., acetone:water mixture).

-

Biological oxidizer.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Plant Cultivation: Grow plants in a controlled environment (greenhouse or growth chamber) in a suitable medium (e.g., soil, sand, vermiculite mixture). Ensure uniform growth and select plants at the desired developmental stage for the experiment.

-

Treatment Application:

-

Prepare a treatment solution containing ¹⁴C-chlorimuron-ethyl and any desired adjuvants.

-

Using a microsyringe, apply a known volume and radioactivity of the treatment solution in small droplets to a specific location on a leaf (for foliar uptake) or add it to the hydroponic solution (for root uptake).

-

-

Harvesting: At predetermined time points after treatment (e.g., 6, 24, 48, 72, 84 hours), harvest the treated plants.

-

Sample Processing (Foliar Application):

-

Carefully excise the treated leaf.

-

Wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed ¹⁴C-chlorimuron-ethyl.

-

Quantify the radioactivity in the leaf wash using a liquid scintillation counter. The amount of absorbed herbicide is the total amount applied minus the amount recovered in the wash.

-

Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

-

Quantification of Translocation:

-

Dry and weigh each plant section.

-

Combust the dried plant material in a biological oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Express the amount of translocated ¹⁴C as a percentage of the total absorbed radioactivity.

-

-

Data Analysis: Analyze the data to determine the rate of absorption and the distribution pattern of the herbicide within the plant.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Herbicide Uptake and Translocation

Caption: A generalized workflow for studying herbicide uptake and translocation using radiolabeled compounds.

This compound Uptake and Translocation Pathway

Caption: A conceptual diagram of this compound's movement from application to target sites within the plant.

References

- 1. This compound Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound (Classic)®: A New Broadleaf Postemergence Herbicide in Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 4. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of a broad spectrum of broadleaf weeds and sedges in various crops, most notably soybeans and peanuts.[1][2] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3][4] This guide provides a comprehensive overview of the herbicidal activity spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical pathway and experimental workflows.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal efficacy is rooted in its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. By binding to the ALS enzyme, this compound disrupts its function, leading to a cessation of protein synthesis and, consequently, inhibiting cell division and plant growth. This ultimately results in the death of susceptible plant species. The selectivity of this compound is attributed to the differential metabolism rates between tolerant crops and susceptible weeds. Tolerant crops, such as soybeans, can rapidly metabolize the compound into non-herbicidal metabolites.

dot

References

An In-depth Technical Guide to the Ecotoxicology of Chlorimuron-ethyl and its Impact on Non-target Organisms

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide chlorimuron-ethyl on a range of non-target organisms. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the environmental impact of this widely used chemical.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2] It is extensively used for the pre- and post-emergence control of broadleaf weeds in various crops, most notably soybeans and peanuts.[1][3][4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, the death of susceptible plant species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate |

| CAS Number | 90982-32-4 |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S |

| Molecular Weight | 414.8 g/mol |

| Appearance | Colorless crystals or white solid |

| Melting Point | 181-186 °C |

| Water Solubility | 11 mg/L (at pH 5), 1200 mg/L (at pH 7) |

| Vapor Pressure | 4 x 10⁻¹² mm Hg (at 25 °C) |

| pKa | 4.2 |

| Octanol-Water Partition Coefficient (Kow) | 320 (at pH 5), 2.3 (at pH 7) |

Ecotoxicological Profile: Impact on Non-Target Organisms

While designed to target plants, this compound can have unintended consequences for a variety of non-target organisms in the environment. The following sections summarize the available data on its toxicity to key groups of organisms.

Aquatic Organisms

This compound can impact the growth of primary producers in aquatic ecosystems.

Table 2: Toxicity of this compound to Algae and Aquatic Plants

| Species | Endpoint | Value (μg/L) | Exposure Duration | Reference |

| Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 3.1 | 72 hours | |

| Navicula pelliculosa | EC50 (Growth Inhibition) | 8.4 | 72 hours | |

| Anabaena flos-aquae | EC50 (Growth Inhibition) | 1.9 | 72 hours | |

| Lemna gibba | EC50 (Growth Inhibition) | 0.37 | 7 days | |

| Myriophyllum spicatum | EC50 (Growth Inhibition) | 1.2 | 14 days |

Aquatic invertebrates, a crucial link in aquatic food webs, exhibit varying sensitivity to this compound.

Table 3: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna | 48-hour EC50 (Immobilization) | > 10 | 48 hours | |

| Daphnia magna | 21-day NOEC (Reproduction) | 1.0 | 21 days | |

| Mysid Shrimp (Americamysis bahia) | 96-hour LC50 | 11 | 96 hours | |

| Eastern Oyster (Crassostrea virginica) | 48-hour EC50 (Shell Deposition) | > 12 | 48 hours |

This compound is generally considered to be slightly toxic to fish on an acute basis.

Table 4: Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 12 | 96 hours | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | > 10 | 96 hours | |

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | > 15 | 96 hours | |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | > 12 | 96 hours | |

| Rainbow Trout (Oncorhynchus mykiss) | 21-day NOEC (Growth) | 0.78 | 21 days | |

| Fathead Minnow (Pimephales promelas) | 32-day NOEC (Early Life Stage) | 0.39 | 32 days |

Data on the specific toxicity of this compound to amphibians is limited. However, studies on other sulfonylurea herbicides and the general sensitivity of amphibians to pesticides suggest a potential for adverse effects, particularly on developmental and reproductive processes. Standardized testing protocols such as the Amphibian Metamorphosis Assay (OECD TG 231) and the Larval Amphibian Growth and Development Assay (LAGDA, OECD TG 241) are available to assess these risks.

Terrestrial Organisms

This compound is considered practically non-toxic to birds on both an acute and dietary basis.

Table 5: Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw or ppm) | Reference |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | > 2510 mg/kg | |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | > 5620 ppm | |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | > 5620 ppm |

This compound is classified as moderately toxic to honeybees.

Table 6: Toxicity of this compound to Honeybees (Apis mellifera)

| Exposure Route | Endpoint | Value (μ g/bee ) | Reference |

| Acute Contact | LD50 | > 25 | |

| Acute Oral | LD50 | > 25 |

This compound is considered to be of low toxicity to earthworms.

Table 7: Toxicity of this compound to Earthworms (Eisenia fetida)

| Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| 14-day LC50 | > 1000 | 14 days | |

| 56-day NOEC (Reproduction) | 100 | 56 days |

Soil Microorganisms

This compound can influence the structure and function of soil microbial communities. Studies have shown that its application can lead to initial stimulation of soil respiration, followed by shifts in the populations of bacteria and actinomycetes. The activities of soil enzymes such as catalase, invertase, and urease can be initially inhibited, but may recover over time. Long-term application has been observed to reduce the abundance of nitrogen-fixing, ammonia-oxidizing, and denitrifying bacteria.

Mechanism of Action and Signaling Pathways

Primary Mechanism in Target Plants

The primary mode of action of this compound in susceptible plants is the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is a key component in the biosynthetic pathway of branched-chain amino acids.

Potential Mechanisms in Non-Target Animals

The specific molecular targets and signaling pathways of this compound in non-target animals are not as well-defined as in plants. Since animals do not possess the ALS enzyme, the primary mode of action is different. Evidence suggests that at higher concentrations, this compound may induce oxidative stress. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, and disrupt normal cellular signaling.

References

The Dawn of a New Era in Weed Control: The Historical Development and Discovery of Chlorimuron-ethyl

A comprehensive technical guide on the pioneering discovery, synthesis, and mode of action of the sulfonylurea herbicide, Chlorimuron-ethyl, for researchers, scientists, and drug development professionals.

The mid-1970s marked a paradigm shift in agricultural weed management with the discovery of a novel class of herbicides – the sulfonylureas. This breakthrough, spearheaded by the persistent efforts of Dr. George Levitt at DuPont's Experimental Station, led to the development of highly potent, low-application-rate herbicides that revolutionized crop protection. Among the key compounds to emerge from this innovative research was this compound, a selective herbicide that has since become a vital tool for farmers worldwide. This technical guide delves into the historical development and discovery of this compound, providing a detailed account of its synthesis, mechanism of action, and the key experimental findings that underpinned its journey from the laboratory to the field.

A Serendipitous Discovery and the Rise of Sulfonylureas

The story of sulfonylureas began not in the quest for a new herbicide, but from the exploration of compounds with potential pharmaceutical applications. In 1975, while investigating derivatives of sulfonylureas, a class of compounds known for their use as oral antidiabetic drugs, Dr. George Levitt and his team at DuPont observed their unexpected and potent herbicidal activity.[1][2] This serendipitous finding opened a new avenue of research, culminating in the synthesis of the first commercial sulfonylurea herbicide, chlorsulfuron (marketed as Glean®), which was registered in 1982.[1]

This pioneering work laid the foundation for the development of a vast family of sulfonylurea herbicides, each with unique properties and crop selectivities. The defining characteristic of these herbicides was their remarkably low application rates, often in the range of grams per hectare, a stark contrast to the kilograms per hectare required for conventional herbicides of that era.[1] This not only offered significant environmental benefits but also reduced costs for farmers.

The Chemical Genesis: Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-amino-4-chloro-6-methoxypyrimidine.[3] This intermediate is then sulfonylated with 2-(ethoxycarbonyl)benzenesulfonyl chloride under basic conditions to create the sulfonamide linkage. The final step involves the construction of the urea bridge through condensation with ethyl chloroformate and phosgene or a similar reagent, followed by esterification to yield this compound.

A detailed, generalized synthesis pathway is outlined below:

Unraveling the Mechanism: Inhibition of Acetolactate Synthase

The remarkable efficacy of this compound and other sulfonylurea herbicides lies in their highly specific mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a critical role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and, consequently, plant growth. By blocking ALS, this compound effectively halts cell division and development in susceptible plants, leading to their eventual death. A key advantage of this mode of action is that the ALS enzyme is not present in animals, contributing to the low mammalian toxicity of sulfonylurea herbicides.

The inhibitory effect of this compound on ALS was confirmed through a series of in vitro and in vivo experiments.

Experimental Protocols:

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This assay is a foundational method to determine the direct inhibitory effect of a compound on the ALS enzyme.

-

Enzyme Extraction:

-

Homogenize fresh, young plant tissue (e.g., leaves) in an ice-cold extraction buffer (100 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate).

-

Centrifuge the homogenate to pellet cellular debris. The supernatant contains the crude enzyme extract.

-

-

Inhibition Assay:

-

In a microplate, combine the enzyme extract with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and an enzyme assay buffer (50 mM potassium phosphate buffer pH 7.0, 100 mM NaCl, 10 mM MgCl₂, 2 mM TPP, 10 µM FAD).

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, pyruvate.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Detection:

-

Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the enzymatic product, acetolactate, to acetoin.

-

Add creatine and α-naphthol reagents, which react with acetoin to produce a colored complex.

-

Measure the absorbance of the colored product using a spectrophotometer. The decrease in color intensity in the presence of this compound corresponds to the level of enzyme inhibition.

-

Quantitative Data:

The potency of this compound as an ALS inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Compound | Target Organism/Enzyme | IC50 (nM) | Ki (nM) |

| This compound | Arabidopsis thaliana AHAS | - | 10.8 |

| This compound | Not Specified | 74.7 ± 6.0 | - |

Table 1: Inhibitory Activity of this compound against Acetolactate Synthase.

From Lab to Field: Herbicidal Activity and Crop Selectivity